Cas no 883535-68-0 (5-fluoro-2-(morpholin-4-yl)benzaldehyde)
5-fluoro-2-(morpholin-4-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-2-(N-morpholino)-benzaldehyde
- 5-fluoro-2-(morpholin-4-yl)benzaldehyde
- 5-Fluoro-2-(4-morpholinyl)benzaldehyde (ACI)
- 883535-68-0
- AB01319728-02
- EN300-60669
- Z415637288
- 5-Fluoro-2-morpholinobenzaldehyde
- 5-fluoro-2-morpholin-4-ylbenzaldehyde
- AKOS009463214
- F8889-4436
- NCGC00324275-01
-
- MDL: MFCD06656555
- Inchi: 1S/C11H12FNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2
- InChI Key: NWHGWDIHGAODKI-UHFFFAOYSA-N
- SMILES: O=CC1C(N2CCOCC2)=CC=C(F)C=1
Computed Properties
- Exact Mass: 209.08520679g/mol
- Monoisotopic Mass: 209.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 29.5Ų
5-fluoro-2-(morpholin-4-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F265071-100mg |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | F265071-500mg |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 500mg |
$ 275.00 | 2022-06-05 | ||
| TRC | F265071-1g |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 1g |
$ 435.00 | 2022-06-05 | ||
| Chemenu | CM376358-1g |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 95%+ | 1g |
$268 | 2023-01-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141322-100mg |
5-Fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 97% | 100mg |
¥1702.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141322-250mg |
5-Fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 97% | 250mg |
¥2554.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141322-1g |
5-Fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 97% | 1g |
¥5917.00 | 2024-04-27 | |
| Enamine | EN300-60669-0.05g |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 0.05g |
$76.0 | 2023-04-30 | ||
| Enamine | EN300-60669-0.1g |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 0.1g |
$113.0 | 2023-04-30 | ||
| Enamine | EN300-60669-0.25g |
5-fluoro-2-(morpholin-4-yl)benzaldehyde |
883535-68-0 | 0.25g |
$162.0 | 2023-04-30 |
5-fluoro-2-(morpholin-4-yl)benzaldehyde Production Method
Production Method 1
Production Method 2
5-fluoro-2-(morpholin-4-yl)benzaldehyde Raw materials
5-fluoro-2-(morpholin-4-yl)benzaldehyde Preparation Products
5-fluoro-2-(morpholin-4-yl)benzaldehyde Suppliers
5-fluoro-2-(morpholin-4-yl)benzaldehyde Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 5-fluoro-2-(morpholin-4-yl)benzaldehyde
5-Fluoro-2-(Morpholin-4-yl)benzaldehyde: A Versatile Compound in Pharmaceutical and Chemical Research
5-Fluoro-2-(morpholin-4-yl)benzaldehyde (CAS No. 883535-68-0) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound, characterized by its unique structure and functional groups, has shown promising applications in the development of novel drugs and materials. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of 5-fluoro-2-(morpholin-4-yl)benzaldehyde, highlighting recent advancements and future prospects.
Chemical Structure and Properties
5-Fluoro-2-(morpholin-4-yl)benzaldehyde is a substituted benzaldehyde with a fluoro group at the 5-position and a morpholine ring at the 2-position. The presence of these functional groups imparts unique chemical properties to the molecule. The fluoro group enhances the lipophilicity and metabolic stability of the compound, while the morpholine ring provides additional polarity and hydrogen bonding capabilities. These properties make 5-fluoro-2-(morpholin-4-yl)benzaldehyde an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 5-fluoro-2-(morpholin-4-yl)benzaldehyde has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 5-fluoro-2-bromobenzaldehyde with morpholine in the presence of a base such as potassium carbonate or cesium carbonate. This method typically yields high purity products with good yields. Another method involves the palladium-catalyzed coupling reaction between 5-fluoro-2-bromobenzaldehyde and morpholine using a suitable ligand and base. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, making them more suitable for large-scale production.
Biological Activity and Applications
5-Fluoro-2-(morpholin-4-yl)benzaldehyde has shown significant biological activity in various assays, making it a valuable intermediate in drug discovery. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. The ability to modulate HDAC activity makes 5-fluoro-2-(morpholin-4-yl)benzaldehyde a promising lead compound for the development of novel therapeutic agents.
In addition to its enzymatic inhibition properties, 5-fluoro-2-(morpholin-4-yl)benzaldehyde has also been explored for its anti-inflammatory effects. Research has shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 5-fluoro-2-(morpholin-4-yl)benzaldehyde could be developed into drugs for treating inflammatory conditions.
Clinical Trials and Future Prospects
The promising biological activities of 5-fluoro-2-(morpholin-4-yl)benzaldehyde have led to its evaluation in preclinical studies and early-stage clinical trials. Several derivatives of this compound are currently being tested for their efficacy and safety in treating various diseases. For instance, a phase I clinical trial is underway to assess the safety and pharmacokinetics of a derivative of 5-fluoro-2-(morpholin-4-yl)benzaldehyde in patients with advanced solid tumors.
The future prospects for 5-fluoro-2-(morpholin-4-y l)benzaldehyde are bright, with ongoing research aimed at optimizing its structure to enhance its therapeutic potential. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the discovery of more potent and selective derivatives. Additionally, collaborations between academia and industry are fostering innovation in this field, driving the development of new drugs based on this versatile compound.
Safety Considerations
Safety is a critical aspect when working with any chemical compound, including 5-fluoro -2-(morpholin -4 - yl )benz alde hyde strong>. Researchers should adhere to standard safety protocols to minimize exposure risks. Proper handling, storage, and disposal procedures should be followed to ensure laboratory safety. Additionally, toxicological studies are ongoing to evaluate the long-term effects of this compound on human health.
In conclusion, < strong > 5 - flu oro - 2 - (mor phol i n - 4 - yl )be nz al de hyde strong > (CAS No . 883 53 5 - 68 - 0 ) is a promis ing compoun d wit h multi ple appl icat ions i n phar maceutical an d chemi cal rese arch . Its un ique che mical pr opertie s an d biologi cal act ivitie s mak e it an attrac tive candi date fo r th e deve lopme nt o f nov el dr ug s an d mat erial s . As rese arch con tinues , we can expec t t o see mor e innova tive appl icat ions o f thi s com pound i n th e fut ure . p >
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